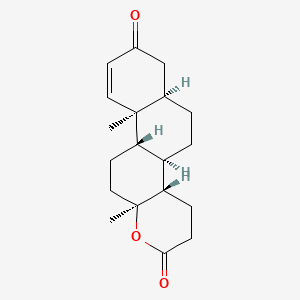

4,5-Dihydrotestolactone

Description

Contextualization of Steroidal Lactones in Biological Systems

Steroidal lactones are a class of organic compounds characterized by a steroid nucleus fused to a lactone ring, which is a cyclic ester. These molecules are found across the biological kingdom, from plants to animals, and exhibit a wide array of biological activities. In the plant kingdom, for instance, they often occur as glycosides, where a sugar molecule is attached to the steroid aglycone. nih.govresearchgate.net A prominent group of plant-derived steroidal lactones are the withanolides, found in species like Withania somnifera (Ashwagandha). nih.govtaylorandfrancis.com Withanolides are C28-steroidal lactone triterpenoids built on an ergostane (B1235598) framework, where carbon atoms C-22 and C-26 are oxidized to form a six-membered lactone ring. nih.gov The structural diversity of steroidal lactones is vast, with modifications to the carbocyclic skeleton or the side chain leading to a multitude of compounds with different properties. nih.gov

These compounds are of significant interest to researchers due to their potential therapeutic effects, which include anti-inflammatory, immunomodulatory, and antitumor activities. taylorandfrancis.comiomcworld.com The biological activity of these lactones is intrinsically linked to their three-dimensional structure, and minor stereochemical changes can lead to significant differences in their physiological effects. britannica.com The synthesis and modification of steroidal lactones are active areas of research, with scientists exploring various methods to create novel derivatives with enhanced biological activity. nih.govresearchgate.net

Significance of 4,5-Dihydrotestolactone as a Key Metabolic Intermediate

This compound is a principal metabolite of the drug testolactone (B1683771). researchgate.netnih.gov Testolactone itself is a synthetic steroidal compound known for its ability to inhibit the aromatase enzyme (CYP19A1). mdpi.comresearchgate.net Aromatase is responsible for the conversion of androgens to estrogens, a critical step in steroid hormone biosynthesis. mdpi.commdpi.com

The metabolism of testolactone in the body leads to the formation of several derivatives, with this compound and 1,2,4,5-tetrahydrotestolactone (B1219359) being the major metabolites found in urine. researchgate.netnih.govwada-ama.org The formation of this compound occurs through the reduction of the double bond in the A-ring of the testolactone molecule. This metabolic conversion is a key aspect of its pharmacokinetic profile. fda.gov

The significance of this compound as a metabolic intermediate is crucial in several contexts, including:

Doping Control: In sports, the detection of testolactone and its metabolites, including this compound, is used to identify the illicit use of this aromatase inhibitor. wada-ama.orgwada-ama.org The presence of these specific metabolites confirms the administration of testolactone. researchgate.netnih.gov

Biochemical Research: Studying the metabolic pathway of testolactone provides insights into the enzymatic processes involved in steroid metabolism. Research using models like the zebrafish water tank has shown that the metabolic profile, including the formation of this compound, is comparable to that in humans. researchgate.netnih.gov

Interestingly, research has also highlighted the potential for in situ formation of testolactone from endogenous steroids like dehydroepiandrosterone (B1670201) (DHEA) by microbial contamination in urine samples. wada-ama.orgwada-ama.org This necessitates the careful evaluation of the entire metabolite pattern, including the presence of this compound, to distinguish between administration and artifactual formation. wada-ama.orgwada-ama.org

Historical Perspective of Academic Research on Related Steroidal Compounds

The journey into the world of steroids began in the early 19th century with investigations into cholesterol. britannica.com However, it was not until the 1930s that the isolation and structural elucidation of steroidal hormones from the adrenal cortex and gonads truly took off, a feat recognized by the Nobel Prize in Chemistry in 1939 awarded to Adolf Butenandt and Leopold Ruzicka for their work on sex hormones. swolverine.comresearchgate.net This era laid the fundamental groundwork for understanding the complex polycyclic structure of steroids. britannica.com

World War II spurred further research into the physiological effects of steroids, with studies on their potential to enhance physical performance. swolverine.com A major breakthrough occurred in 1949 when Philip Hench and Edward Kendall demonstrated the dramatic anti-inflammatory effects of cortisone (B1669442) in patients with rheumatoid arthritis, ushering in the therapeutic era of steroids. britannica.comresearchgate.net

The development of testolactone as a therapeutic agent followed this wave of steroid research. Initially synthesized with the aim of creating an anabolic agent with reduced androgenic effects, its potent aromatase-inhibiting properties were later discovered. mdpi.com This led to its clinical application in the treatment of estrogen-dependent conditions. The subsequent research on its metabolism naturally led to the identification and study of its metabolites, including this compound. fda.gov

Current Gaps and Emerging Research Avenues for this compound

While the role of this compound as a major metabolite of testolactone is well-established, several research gaps and emerging avenues exist:

Enzymology of Metabolism: The specific enzymes responsible for the reduction of testolactone to this compound in humans have not been fully characterized. Identifying these enzymes would provide a more complete picture of the metabolic pathway and could help explain inter-individual variability in drug response.

Comparative Metabolism: While zebrafish have been shown to be a good model, further studies in other preclinical models could provide a more nuanced understanding of testolactone metabolism and the formation of its derivatives. researchgate.netresearchgate.net

Development of Analytical Methods: Continued advancements in analytical techniques, such as high-resolution mass spectrometry, are crucial for the sensitive and specific detection of this compound and other metabolites, particularly in the context of anti-doping science. researchgate.netunil.ch

Potential as a Biomarker: Further investigation into the pharmacokinetics of this compound could explore its potential as a more stable or longer-lasting biomarker for testolactone use compared to the parent drug.

Future research will likely focus on closing these gaps, potentially uncovering new biological roles for this key metabolic intermediate and refining its use in clinical and forensic applications. The ongoing exploration of steroidal lactones, both natural and synthetic, promises to continue yielding valuable scientific knowledge. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H26O3 | nih.gov |

| Molecular Weight | 302.4 g/mol | nih.gov |

| IUPAC Name | (4aS,4bR,6aR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | nih.gov |

| CAS Number | 4269-77-6 | nih.gov |

Table 2: Key Compounds in the Metabolic Pathway

| Compound Name | Role |

| Testolactone | Parent drug; aromatase inhibitor. mdpi.com |

| This compound | Major metabolite of testolactone. researchgate.netnih.gov |

| 1,2,4,5-Tetrahydrotestolactone | Another major metabolite of testolactone. researchgate.netwada-ama.org |

| Dehydroepiandrosterone (DHEA) | Endogenous steroid; potential precursor for in situ formation of testolactone. wada-ama.orgwada-ama.org |

| Androstenedione (B190577) | Androgen precursor for estrogen synthesis. fda.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4aS,4bR,6aR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGNVLKFFBPCIQ-UTQPNVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CC[C@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962625 | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-77-6 | |

| Record name | 4,5-Dihydrotestolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,6a,7,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Transformation Pathways of 4,5 Dihydrotestolactone

Enzymatic Pathways Leading to 4,5-Dihydrotestolactone Formation

The generation of this compound from testolactone (B1683771) is a critical metabolic step, primarily involving enzymatic reduction.

This compound is a significant metabolite of testolactone, formed through the reduction of the double bond at the C4-C5 position in the A-ring of the testolactone molecule. wikipedia.orgnih.govdshs-koeln.de This conversion, along with the formation of 1,2,4,5-tetrahydrotestolactone (B1219359), represents one of the two primary metabolic pathways for testolactone biotransformation. nih.govresearchgate.net Quantitative studies have confirmed that these two compounds are the major metabolites of testolactone found in vivo. researchgate.netunil.ch The reduction of the Δ¹-double bond can also occur, leading to the fully saturated A-ring seen in tetrahydrotestolactone metabolites. dshs-koeln.de

The specific enzyme that catalyzes the reduction of the C4-C5 double bond in testolactone to form this compound is a type of steroid reductase. While a uniquely named "testolactone reductase" is not explicitly identified, the conversion is characteristic of the action of aldo-keto reductases (AKRs) and steroid 5α-reductases (SRD5A). wikipedia.orgnih.govwikipedia.org

Aldo-Keto Reductases (AKRs): This superfamily of NAD(P)(H)-dependent oxidoreductases is crucial in the metabolism of steroid hormones. nih.govoup.com AKR1C enzymes, for instance, act as 3-keto, 17-keto, and 20-ketosteroid reductases, while AKR1D1 functions as the primary steroid 5β-reductase in humans. nih.gov These enzymes catalyze the reduction of double bonds and keto groups in the steroid nucleus, processes analogous to the formation of this compound. nih.govoup.com

5α-Reductases (SRD5A): These enzymes, also known as 3-oxo-5α-steroid 4-dehydrogenases, are integral to androgen and estrogen metabolism. wikipedia.org They catalyze the NADPH-dependent reduction of the Δ⁴,⁵ double bond in various C19 and C21 steroids. wikipedia.orgtmc.edu Given that testolactone possesses a 3-oxo-Δ⁴ steroid structure in its A-ring, it is a plausible substrate for 5α-reductases, which would reduce the C4-C5 double bond to yield the 5α-dihydro product.

Reduction of Testolactone to this compound

Precursor Compounds and Upstream Biotransformations

The direct precursor to this compound is testolactone. Testolactone itself is a product of complex biotransformations, often originating from other steroidal compounds like dehydroepiandrosterone (B1670201) (DHEA).

The biosynthesis of testolactone is frequently achieved through the microbial transformation of DHEA and other related steroids. wada-ama.orgwada-ama.org Filamentous fungi are particularly adept at this conversion. wada-ama.org For instance, strains of Fusarium oxysporum can transform DHEA into testolactone in high yields. nih.gov This process involves multiple enzymatic steps, including the oxidation of the 3β-hydroxyl group, isomerization of the double bond from Δ⁵ to Δ⁴, and the subsequent lactonization of the D-ring. nih.govwada-ama.org

A patented method describes a two-step microbial transformation where Fusarium oxysporum first converts DHEA into an intermediate, 3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one, through a Baeyer-Villiger oxidation. oup.comtmc.edu Subsequently, another microorganism, Gordonia, is used to transform this intermediate into the final testolactone product. oup.com Other fungi, such as Penicillium and Aspergillus species, are also known to perform these transformations on various steroid substrates to yield testolactone. nih.gov

| Microorganism | Precursor Steroid(s) | Primary Product | Key Transformation(s) |

|---|---|---|---|

| Fusarium oxysporum | DHEA, Progesterone (B1679170), Testosterone (B1683101) | Testolactone | Multistep functionalization including lactonization and dehydrogenation. nih.gov |

| Penicillium notatum | 1-Dehydrotestosterone | Testolactone | Oxygen atom insertion into D-ring. nih.gov |

| Aspergillus tamarii | Progesterone, Cortical Steroids | Testololactone | Conversion in high yield. nih.gov |

| Cylindrocarpon radicola | Progesterone, Testosterone | Testolactone | Ring D-cleavage and dehydrogenation in ring A. nih.gov |

A pivotal reaction in the formation of testolactone from its 17-keto steroid precursors is the Baeyer-Villiger oxidation. This reaction converts the five-membered cyclopentane (B165970) D-ring of a steroid, such as androst-4-ene-3,17-dione (a DHEA derivative), into a six-membered lactone ring, which is characteristic of testolactone. nih.govwada-ama.org

This bioconversion is catalyzed by a class of flavoenzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.gov These enzymes utilize molecular oxygen and a cofactor like NADPH to insert an oxygen atom adjacent to the carbonyl group of the D-ring, leading to the formation of the lactone. mdpi.com Fungi, including species of Penicillium, Aspergillus, and Fusarium, are well-known producers of BVMOs capable of acting on steroidal ketones. nih.govmdpi.com The regioselectivity of these enzymes is crucial for the specific formation of the D-homo-17a-oxa lactone structure of testolactone. wada-ama.org

| Pathway | Description | Key Enzyme Type |

|---|---|---|

| Pathway 1 | DHEA undergoes isomerization and oxidation to form androst-4-ene-3,17-dione (AD), which is then subjected to BV oxidation to form testolactone. wada-ama.orgwada-ama.org | Isomerase, Oxidase, Baeyer-Villiger Monooxygenase (BVMO) |

| Pathway 2 | DHEA is directly transformed by BV oxidation into its corresponding 3β-hydroxylactone intermediate. wada-ama.orgwada-ama.org | Baeyer-Villiger Monooxygenase (BVMO) |

Microbial Transformation of Dehydroepiandrosterone (DHEA) to Testolactone

Downstream Metabolic Fates of this compound

Once formed, this compound is considered a major end-product of testolactone metabolism. wada-ama.orgwada-ama.org Along with 1,2,4,5-tetrahydrotestolactone, it represents a significant route of elimination for the parent compound. nih.govresearchgate.netunil.ch Studies using models such as the zebrafish water tank, which can mimic human metabolism, have shown that testolactone is metabolized into this compound and 1,2,4,5-tetrahydrotestolactone in roughly similar proportions. nih.govresearchgate.net Current research does not indicate significant further biotransformation of this compound. It is primarily identified as a terminal metabolite for analytical and doping control purposes. unil.chwada-ama.org

Formation of 1,2,4,5-Tetrahydrotestolactone as a Metabolite

A key metabolite identified in the biotransformation of this compound is 1,2,4,5-Tetrahydrotestolactone. nih.govwada-ama.org The formation of this compound represents a further reduction of this compound. Studies have shown that both this compound and 1,2,4,5-Tetrahydrotestolactone are major metabolites of the parent compound, testolactone. nih.govwada-ama.orgwada-ama.org In fact, research utilizing a zebrafish water tank (ZWT) model demonstrated that testolactone is metabolized into both this compound and 1,2,4,5-Tetrahydrotestolactone in roughly similar proportions. nih.govresearchgate.net The presence of these metabolites is considered a key indicator in analytical testing to confirm the administration of testolactone. wada-ama.orgwada-ama.org

Identification of Other Phase I and Phase II Metabolites

Beyond the formation of 1,2,4,5-Tetrahydrotestolactone, the metabolic profile of this compound involves other Phase I and potential Phase II transformations. While this compound is itself a Phase I metabolite of testolactone, its own subsequent metabolism can lead to further hydroxylated and reduced products. dshs-koeln.de

Phase I metabolism primarily occurs through the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases responsible for the oxidation of a wide array of xenobiotics. nih.govuantwerpen.be These enzymes introduce or unmask polar functional groups, preparing the molecule for Phase II reactions. nih.gov

Phase II reactions, or conjugation reactions, are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). longdom.org These enzymes attach endogenous molecules like glucuronic acid or sulfate (B86663) to the metabolite, a process that generally renders the compound inactive and more readily excretable. longdom.orgnih.gov While specific Phase II conjugates of this compound are not extensively detailed in the provided search results, the general principles of steroid metabolism suggest that its hydroxylated derivatives would be prime candidates for glucuronidation or sulfation. researchgate.net

Comparative Metabolic Profiling Across Biological Models

The study of drug metabolism often relies on various biological models to predict and understand the biotransformation pathways in humans. These models range from in vitro cellular systems to in vivo preclinical animal models, each offering unique insights into the metabolic fate of a compound.

Biotransformation Patterns in Preclinical Animal Models (e.g., Zebrafish, Medaka)

Preclinical animal models play a crucial role in understanding the whole-organism metabolism of a compound. The zebrafish (Danio rerio) has emerged as a significant model organism for studying the biotransformation of xenobiotics, including steroids. nih.govresearchgate.net The "zebrafish water tank" (ZWT) model, where the test compound is introduced into the tank water, has proven effective in qualitatively replicating human metabolic pathways for various substances. researchgate.netresearchgate.net

Research has successfully used the ZWT model to study the metabolism of testolactone. nih.gov In these experiments, both this compound and 1,2,4,5-Tetrahydrotestolactone were identified as metabolites in the tank water, mirroring the metabolic profile observed in humans. nih.govresearchgate.net This indicates that the enzymatic systems necessary for these transformations are conserved between zebrafish and humans. nih.govresearchgate.net

Similarly, the medaka (Oryzias latipes) embryo has been investigated as another promising model for studying human-like metabolism of anabolic steroids. researchgate.net Studies with medaka have shown that they can produce metabolites that are also found in human biotransformation. researchgate.net Although the direct metabolism of this compound in medaka is not specified in the search results, the model's demonstrated capacity for steroid metabolism suggests its potential utility in this area. researchgate.netnih.gov

Table 1: Key Metabolites of Testolactone

| Parent Compound | Metabolite | Metabolic Reaction |

|---|---|---|

| Testolactone | This compound | Reduction |

| This compound | 1,2,4,5-Tetrahydrotestolactone | Reduction |

| Testolactone | D-homo-17α-oxa-3-hydroxy-5ß-androst-1-ene-17-one | Reduction/Hydroxylation |

| Testolactone | Hexahydro-metabolite (proposed) | Reduction |

This table is based on information from search results nih.govwada-ama.orgdshs-koeln.de.

Table 2: Biological Models for Metabolic Studies

| Model | Type | Application in Steroid Metabolism | Key Findings Related to Testolactone/Metabolites |

|---|---|---|---|

| Zebrafish (Danio rerio) | In Vivo (Animal) | Studying Phase I and Phase II metabolism of various compounds. researchgate.netresearchgate.net | Successfully models human metabolism of testolactone, producing this compound and 1,2,4,5-Tetrahydrotestolactone. nih.gov |

| Medaka (Oryzias latipes) | In Vivo (Animal) | Investigated as a model for human-like metabolism of anabolic steroids. researchgate.net | Demonstrates the capacity for steroid biotransformation, suggesting potential for studying related compounds. researchgate.netnih.gov |

| Cellular Systems (e.g., THLE cells) | In Vitro | Determining the role of specific enzymes (e.g., CYPs) in drug metabolism. nih.gov | General methodology is applicable for pinpointing enzymes involved in this compound biotransformation. |

This table is a synthesis of information from multiple search results.

Molecular Mechanisms and Enzyme Interactions Associated with 4,5 Dihydrotestolactone and Its Precursors

Enzyme Inhibition and Modulation by Related Steroidal Lactones (e.g., Aromatase)

Testolactone (B1683771), a direct precursor to 4,5-Dihydrotestolactone, is recognized as a first-generation, non-selective, irreversible steroidal aromatase inhibitor. mdpi.comnih.govwikipedia.org Aromatase (cytochrome P450 CYP19A1) is the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis, converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively. mdpi.comnih.govresearchgate.netwikipedia.org The primary mechanism of action for testolactone is the inhibition of this aromatase activity, which consequently reduces the synthesis of estrogen. mdpi.comwikipedia.orgdrugbank.com

The precise nature of this inhibition has been a subject of study. As a substrate analogue, testolactone competes with the natural androgen substrates for the enzyme's binding site. mdpi.comnih.gov However, its action goes beyond simple competition. Studies have concluded that testolactone and similar inhibitors can cause the unexpected loss of aromatase activity by redirecting the oxidation process to form a covalent bond between the steroid and the enzyme. mdpi.com This action results in the permanent inactivation of the enzyme molecule, a mechanism known as "suicide inhibition". mdpi.comnih.gov In vitro studies support that the inhibition is noncompetitive and irreversible, which may explain the persistence of its effects on estrogen synthesis even after the drug is withdrawn. wikipedia.orgdrugbank.com

Testolactone is considered a moderately specific inhibitor of human aromatase activity. researchgate.net Its structure, which features a δ-lactone moiety in place of the conventional five-membered D-ring of the steroid scaffold, is key to its inhibitory function. nih.gov While its primary target is aromatase, testolactone has been found to have very low affinity for the androgen receptor. wikipedia.org

Molecular Dynamics and Structural Insights into Enzyme-Ligand Interactions (Theoretical)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful theoretical tools for investigating enzyme-ligand interactions at an atomic level. nih.govsciencepublishinggroup.comresearchgate.net These techniques complement experimental data by providing detailed structural and energetic insights into how a ligand like a steroidal lactone binds to its target enzyme. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a protein. tbzmed.ac.ir This process involves sampling a large number of possible poses and using a scoring function to rank them, with lower binding energy scores typically indicating higher binding affinity. plos.org

Molecular dynamics (MD) simulations build upon this by modeling the movements and interactions of every atom in the ligand-protein complex over time. researchgate.netresearchgate.net This provides a dynamic view of the binding event, allowing researchers to:

Assess Complex Stability : By calculating metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand over the course of the simulation, the stability of the binding pose predicted by docking can be confirmed. tbzmed.ac.irplos.org

Identify Key Interactions : MD simulations can reveal the specific amino acid residues in the enzyme's binding pocket that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the ligand. tbzmed.ac.irnih.gov For instance, computational studies on aromatase inhibitors have identified π-stacking interactions with residues such as PHE134, PHE221, and TRP224 as being important for non-steroidal inhibitors. tbzmed.ac.ir

Analyze Conformational Changes : These simulations show how the protein and ligand may change shape to accommodate each other, a concept known as "induced fit". sciencepublishinggroup.comresearchgate.net

Calculate Binding Free Energy : Advanced computational techniques can estimate the free energy of binding, providing a theoretical counterpart to the experimentally determined K_d. nih.gov

For steroidal lactones, these computational studies can elucidate how the lactone ring and other structural features interact with the active site of an enzyme like aromatase, thereby explaining the mechanism of inhibition from a structural perspective. nih.govnih.gov

Influence on Steroidogenesis Pathways (Preclinical Context)

A direct consequence of this enzymatic block is the accumulation of androgen precursors. Preclinical studies have consistently shown that treatment with testolactone leads to a rise in peripheral levels of androstenedione and testosterone. nih.govresearchgate.net This substrate backup is a clear indicator of effective aromatase inhibition. researchgate.net

Beyond its effects on aromatase, evidence suggests that testolactone may influence other enzymes in the steroidogenesis pathway. mdpi.com Some investigations have noted an accumulation of 17-hydroxyprogesterone relative to testosterone, which suggests a potential inhibitory effect on 17,20-lyase, another key enzyme in steroid synthesis. mdpi.com This indicates that the impact of testolactone on the steroid profile may be more complex than aromatase inhibition alone, potentially involving multiple points in the steroidogenic cascade. mdpi.com Zebrafish models, which show similar metabolism to humans, have also been used to study these effects, detecting metabolites like this compound and observing the corresponding rise in androgens. researchgate.net

Advanced Methodologies for Research on 4,5 Dihydrotestolactone

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the study of 4,5-Dihydrotestolactone, allowing for its separation from complex mixtures prior to detection and measurement.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound in biological samples. A rapid, sensitive, and selective assay has been developed for the simultaneous quantitation of testolactone (B1683771) and its metabolite, this compound, in plasma and urine. nih.gov This method involves a preliminary extraction step using methylene (B1212753) chloride, followed by chromatographic separation. nih.gov

Quantification is typically achieved using ultraviolet (UV) absorbance detection, for instance at a wavelength of 242 nm, by comparing the peak height ratio of this compound to an internal standard, such as testosterone (B1683101). nih.gov This approach can achieve a sensitivity of 20 ng/ml from a 0.5 ml sample. nih.gov The robustness of the method is demonstrated by high recovery rates and low coefficients of variation. nih.gov For example, mean recoveries have been reported at 81.8% for this compound, with a mean coefficient of variation of 7.1%. nih.gov The development of such stability-indicating HPLC assays is a critical task for separation scientists. chromatographyonline.com

Table 1: Example HPLC Method Parameters for this compound Quantitation This table is a representative example based on published methodologies.

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Sample Matrix | Plasma, Urine | nih.gov |

| Sample Preparation | Methylene chloride extraction | nih.gov |

| Detection | UV Absorbance at 242 nm | nih.gov |

| Internal Standard | Testosterone | nih.gov |

| Sensitivity | 20 ng/ml | nih.gov |

| Mean Recovery | 81.8% | nih.gov |

| Mean Coefficient of Variation | 7.1% | nih.gov |

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool for analyzing the metabolites of parent compounds like testolactone. nih.gov The coupling of LC with MS enhances sensitivity and reduces matrix interferences by separating components of a complex sample before they enter the mass spectrometer. nih.gov This is particularly valuable in metabolomics, which studies the full spectrum of small-molecule metabolites. lcms.cz

In the context of this compound, research has utilized LC-MS to identify it as a key metabolite of testolactone. researchgate.netunil.ch For instance, studies using a zebrafish water tank (ZWT) model for biotransformation experiments detected this compound and another metabolite, 1,2,4,5-tetrahydrotestolactone (B1219359), using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). researchgate.netunil.ch These findings are significant as they mirror the metabolites found in humans, suggesting the utility of such models in metabolic research. researchgate.net LC-MS-based metabolomics can be performed in two ways: an untargeted approach for hypothesis generation or a targeted approach that measures a predefined set of metabolites. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitation

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule and identifying unknown metabolites.

HRMS is a cornerstone of modern biotransformation studies, which investigate how organisms metabolize xenobiotics. researchgate.net In research on testolactone, LC-HRMS was instrumental in analyzing water samples from a zebrafish model to track the formation of metabolites over time. unil.ch This technique allowed for the successful detection and identification of this compound and 1,2,4,5-tetrahydrotestolactone, demonstrating that the zebrafish model can replicate human metabolic pathways for this compound. researchgate.netunil.ch The high resolution of the mass spectrometer enables the discrimination of metabolite peaks from background noise based on significant changes in the signal intensity of specific mass-to-charge (m/z) values. researchgate.net

Table 2: Identified Metabolites of Testolactone in Biotransformation Studies

| Parent Compound | Identified Metabolite | Analytical Technique | Source |

|---|---|---|---|

| Testolactone | This compound | LC-HRMS | researchgate.netunil.ch |

| Testolactone | 1,2,4,5-Tetrahydrotestolactone | LC-HRMS | researchgate.netunil.ch |

Tandem mass spectrometry (MS/MS) is a powerful extension of HRMS used for structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net This analysis is crucial for identifying the specific site of a metabolic modification, such as hydroxylation or reduction. researchgate.net

While the fragmentation pattern can provide significant structural information, it may not always be sufficient to distinguish between isomers. mdpi.com In such cases, the chromatographic separation achieved prior to mass analysis is vital. Regioisomers, which have the same mass and may produce similar fragments, can often be definitively identified by their different retention times on the LC column. mdpi.com For very similar metabolites, further fragmentation using MSⁿ (e.g., MS³ or MS⁴) in an ion trap mass spectrometer can provide the additional detail needed for confident structural verification. nih.gov

Application of HRMS in Biotransformation Studies

Spectroscopic Techniques in Structural Elucidation (e.g., NMR in research context)

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the complete three-dimensional structure of a molecule. researchgate.net It provides detailed information about the chemical environment of each atom (chemical shift) and how they are connected (spin-spin coupling). ethernet.edu.et

In the research context of this compound, NMR would be used to confirm the structure proposed by MS data. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and confirm the stereochemistry of the molecule. researchgate.net Modern NMR spectroscopy, especially when using high-field magnets and cryogenic probes, allows for the structural determination of sub-milligram quantities of a compound. nih.gov Furthermore, experimental NMR data can be complemented by theoretical calculations, such as Density Functional Theory (DFT), to predict NMR shifts and validate proposed structures, which is particularly useful for complex molecules and helps prevent misassignments. nih.gov

Computational Chemistry and In Silico Modeling Approaches

Computational chemistry and in silico modeling have emerged as indispensable tools in modern chemical and biological research, providing deep insights at an atomic level. rsc.org These approaches are particularly valuable for accelerating the drug discovery process, from hit identification to lead optimization, by offering predictive power and mechanistic understanding. enamine.net For a compound like this compound, these computational methods enable the exploration of its biosynthetic origins, the stereochemical outcomes of its reactions, and its interactions with biological macromolecules, all within a simulated environment. This reduces the time and cost associated with laboratory experiments and provides a rational basis for hypothesis-driven research. mdpi.com The use of advanced computer technology allows for the application of highly accurate computational models to complex molecular systems, complementing experimental data and helping to elucidate properties that are difficult to measure empirically. mdpi.com

In silico modeling provides a powerful framework for predicting and validating the biosynthetic pathways of natural and synthetic compounds. scirp.org For this compound, computational approaches can be used to hypothesize its formation from precursor steroids. This process typically involves identifying a series of plausible enzymatic reactions that could lead to the final product.

The prediction process often begins by identifying known enzymes, such as oxidoreductases and lactonases, that catalyze similar transformations in other steroids. Homology modeling can be used to generate 3D structures of candidate enzymes from the relevant organism if their experimental structures are unknown. Subsequently, the precursor molecule can be docked into the active site of the modeled enzyme to assess binding compatibility. Quantum mechanics/molecular mechanics (QM/MM) simulations can then be employed to model the reaction mechanism, calculate activation energies, and predict the feasibility of the proposed transformation.

These predictive models are invaluable for guiding experimental validation. scirp.org For instance, if a specific cytochrome P450 enzyme is computationally predicted to be involved in the lactonization step, gene knockout or heterologous expression experiments can be designed to confirm its role. This synergy between in silico prediction and experimental work accelerates the elucidation of complex biosynthetic pathways. mdpi.com

Table 1: Illustrative Computational Workflow for Biosynthetic Pathway Prediction of this compound

| Step | Methodology | Objective | Expected Outcome |

| 1. Precursor Identification | Literature & Database Mining (e.g., KEGG, MetaCyc) | Identify plausible starting materials for biosynthesis. | A list of potential precursors, such as testosterone or related androstanes. |

| 2. Enzyme Candidate Selection | Sequence Homology Searching (e.g., BLAST) | Find enzymes known to catalyze analogous reactions (e.g., Baeyer-Villiger oxidation). | A set of candidate enzymes (e.g., oxidoreductases, hydrolases). |

| 3. Enzyme Structure Modeling | Homology Modeling | Generate 3D models of candidate enzymes lacking experimental structures. | Predicted 3D structures of enzymes for use in docking studies. |

| 4. Substrate Docking | Molecular Docking | Predict the binding orientation of the precursor within the enzyme's active site. | A ranked list of binding poses and associated binding affinity scores. |

| 5. Reaction Pathway Simulation | QM/MM (Quantum Mechanics/Molecular Mechanics) | Model the enzymatic reaction to determine its energetic feasibility. | Calculation of transition state energies and reaction profiles to validate the proposed step. |

| 6. Experimental Validation | Gene Knockout / Heterologous Expression | Confirm the function of the computationally identified enzyme in vivo or in vitro. | Experimental confirmation or refutation of the predicted biosynthetic step. |

The biological activity of a chiral molecule is often dictated by its stereochemistry. Computational chemistry offers robust methods for predicting the stereoselectivity of chemical and biochemical reactions, which is crucial for understanding the synthesis and metabolism of this compound. rsc.org Advances in theory and computational power have established these methods as valuable predictive tools for designing asymmetric catalysts and understanding reaction mechanisms. rsc.org

Density Functional Theory (DFT) is a cornerstone of these predictive efforts. By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which product is more likely to form. For a reaction to be stereoselective, the energy barrier to form one stereoisomer must be significantly lower than the barrier to form others. A difference of just a few kcal/mol in activation energy can lead to a high degree of product selectivity.

This approach can be applied to predict the outcome of the reduction of the double bond in a precursor to form the dihydro- A-ring of this compound. Computational models can simulate the approach of a reducing agent to either face of the molecule, allowing for the calculation of the respective transition state energies and the prediction of the resulting stereochemistry at positions 4 and 5. Such computational screening can guide the selection of appropriate catalysts or reagents to achieve a desired stereochemical outcome in a synthetic route. rsc.orgnih.gov

Table 2: Hypothetical DFT Calculation for Predicting Stereoselectivity in a Precursor Reduction

| Transition State | Stereochemical Outcome | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio (at 298 K) | Computational Method |

| TS-1 (α-face attack) | 4α, 5α-dihydro product | 21.5 | ~1 : 20 | DFT (B3LYP/6-31G) |

| TS-2 (β-face attack) | 4β, 5β-dihydro product | 19.8 | ~20 : 1 | DFT (B3LYP/6-31G) |

Note: The data in this table is illustrative and represents the type of output generated from computational studies on stereoselectivity. It does not represent actual experimental results for this compound.

Understanding how this compound interacts with protein targets at a molecular level is key to elucidating its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions. mdpi.comresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a macromolecular target, such as a receptor or enzyme. ajchem-a.com The process involves computationally placing a 3D model of this compound into the binding site of a target protein. nih.gov A scoring function is then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. ajchem-a.com This allows for the rapid virtual screening of multiple potential protein targets.

Following docking, molecular dynamics (MD) simulations are often performed to refine the docked pose and assess the stability of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations model the movement of every atom in the system over a period of nanoseconds to microseconds, providing a dynamic view of the interaction. mdpi.com These simulations can reveal crucial information about the conformational changes in the protein upon ligand binding, the network of hydrogen bonds and hydrophobic interactions that stabilize the complex, and the role of water molecules in the binding site. dovepress.comnih.gov For this compound, these simulations could be used to study its interaction with targets like the androgen receptor or enzymes involved in steroid metabolism.

Table 3: Example of Molecular Docking and MD Simulation Data for this compound with a Hypothetical Receptor

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (from Docking) | MD Simulation Stability (RMSD) | Persistent Hydrogen Bonds (from MD) |

| Androgen Receptor (Ligand Binding Domain) | -9.8 | Asn705, Gln711, Arg752, Thr877 | Stable (< 2 Å) over 100 ns | Asn705, Thr877 |

| Aromatase (CYP19A1) | -8.5 | Met374, Phe221, Ala306 | Stable (< 2.5 Å) over 100 ns | Met374 |

| 5α-Reductase | -7.9 | Tyr91, Phe118 | Moderate Fluctuation | None |

Note: This table contains hypothetical data for illustrative purposes to demonstrate the application of these computational methods. It is not based on published experimental findings.

Preclinical Model Systems for Investigating 4,5 Dihydrotestolactone

Development and Application of In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools for investigating the metabolism of xenobiotics like 4,5-Dihydrotestolactone. These systems offer a controlled environment to study specific metabolic reactions and identify the enzymes involved.

Key In Vitro Systems:

Liver S9 Fractions: These subcellular fractions contain a mixture of cytosolic and microsomal enzymes, including both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) enzymes. criver.com They are instrumental in determining the intrinsic clearance of a compound and identifying its primary metabolites. criver.com The use of S9 fractions from species like the rainbow trout is standardized in OECD guidelines for assessing biotransformation. criver.com

Hepatocytes: Primary human hepatocytes (PHH) are considered the "gold standard" for in vitro metabolism studies as they retain the metabolic competency of the liver. nih.gov However, their limited availability has led to the use of alternative cell sources, such as immortalized liver cell lines (e.g., HepG2) and stem cell-derived hepatocytes. nih.gov These models allow for the investigation of both Phase I and Phase II metabolic pathways. nih.gov

Microsomes: These are vesicle-like artifacts created from the endoplasmic reticulum and are rich in Phase I enzymes, particularly cytochrome P450s. dshs-koeln.de They are commonly used in reaction phenotyping to identify the specific CYP enzymes responsible for a drug's metabolism. bioivt.com

Applications in Research:

In vitro models are employed to:

Determine the rate of metabolism and clearance of this compound. bioivt.com

Identify the major and minor metabolites formed. dshs-koeln.de

Elucidate the specific enzymatic pathways responsible for its biotransformation. bioivt.com

Compare metabolic profiles across different species.

Table 1: Common In Vitro Models for Drug Metabolism Studies

| Model System | Key Features | Primary Applications |

| Liver S9 Fractions | Contains both Phase I and Phase II enzymes. criver.com | Intrinsic clearance determination, metabolite profiling. criver.com |

| Primary Hepatocytes | Gold standard for in vitro metabolism, reflects in vivo liver function. nih.gov | Comprehensive metabolism studies, toxicity assessments. |

| Liver Cell Lines | Immortalized cells with high proliferation capacity. | High-throughput screening, mechanistic studies. |

| Microsomes | Rich in Phase I enzymes (CYP450s). dshs-koeln.de | Reaction phenotyping, enzyme inhibition studies. bioivt.com |

| Recombinant Enzymes | Expressed individual drug-metabolizing enzymes. | Precise identification of enzyme contribution to a specific metabolic reaction. bioivt.com |

Utilization of Aquatic Animal Models for Metabolic Studies

Aquatic organisms, particularly fish, have emerged as valuable in vivo models for studying the metabolism of steroids and other compounds. Their physiological and genetic similarities to mammals, combined with practical advantages, make them suitable for biotransformation research. mdpi.com

The Zebrafish Water Tank (ZWT) model is an innovative approach for studying drug metabolism. researchgate.net In this system, the test compound is introduced into the water housing adult zebrafish, and the subsequent metabolites excreted by the fish are analyzed. researchgate.net This model is advantageous due to the small size, low maintenance cost, and rapid generation time of zebrafish. researchgate.net

A study specifically investigating testolactone (B1683771) in the ZWT model successfully detected this compound and 1,2,4,5-tetrahydrotestolactone (B1219359), which are the same metabolites found in humans. nih.govresearchgate.net This demonstrates the model's ability to replicate human metabolic pathways for this compound. nih.govresearchgate.net The ZWT model offers a cleaner matrix for analysis compared to traditional biological samples like urine or blood. researchgate.net

The medaka (Oryzias latipes) embryo is another promising aquatic model for studying human-like metabolism. nih.govnih.gov A key advantage of using medaka embryos is that they are not classified as animal experiments under certain regulations, aligning with the 3R (Replacement, Reduction, and Refinement) principles of animal welfare. nih.gov Studies have shown that medaka embryos can produce human-like metabolites of various compounds, including anabolic steroids. nih.govnih.govresearchgate.net This model also allows for the simultaneous assessment of potential toxicity by observing developmental parameters. nih.govnih.gov While specific studies on this compound in medaka embryos are not detailed, the model's proven utility in steroid metabolism suggests its potential applicability.

Zebrafish Water Tank (ZWT) Model for Biotransformation

Mechanistic Studies in Rodent Models

Rodent models, such as rats and mice, have been cornerstones of biomedical research for decades and are frequently used in studies of steroid metabolism and action. nih.govnih.gov

Commonly Used Rodent Models:

Sprague Dawley Rat: This outbred rat strain is widely used in toxicology and pharmacology research due to its well-characterized physiology and reproductive performance. taconic.com

Genetically Engineered Mice: Models like the db/db and ob/ob mice, which have mutations in genes related to metabolism, are valuable for studying metabolic diseases. nih.gov Chimeric mouse models with "humanized" livers, where mouse liver cells are replaced with functional human hepatocytes, have proven to be excellent models for mimicking human steroid metabolism in the liver. wada-ama.org

Applications in Steroid Research:

Rodent models are instrumental in:

Investigating the in vivo metabolic fate of steroids.

Understanding the physiological and pathological effects of steroid hormones and their metabolites.

Elucidating the role of specific enzymes and receptors in steroid action. frontiersin.org

Assessing the impact of genetic factors on steroid metabolism. nih.gov

For instance, studies in rodents have been crucial in understanding the regulation of steroidogenic enzymes and the complex interplay of hormones in various physiological processes. nih.gov While direct studies on the mechanistic effects of this compound in rodent models are not extensively documented in the provided context, these models are essential for any non-clinical toxicity or outcome studies of such compounds.

Comparative Analysis of Metabolic Pathways Across Diverse Model Organisms

Comparing the metabolic pathways of this compound across different model systems is crucial for extrapolating findings to human physiology. Each model organism possesses a unique enzymatic makeup that can lead to variations in metabolite profiles.

Key Findings from Comparative Analysis:

Zebrafish vs. Humans: The ZWT model has shown a remarkable similarity to human metabolism in the case of testolactone, producing the key metabolite this compound. nih.govresearchgate.net

Rodents vs. Humans: While rodent models are invaluable, there are known differences in steroid metabolism compared to humans. mdpi.com For example, dehydroepiandrosterone (B1670201) (DHEA) is a major circulating steroid in primates but not in rats and mice. mdpi.com However, chimeric mice with humanized livers can overcome some of these limitations, providing a more accurate representation of human hepatic metabolism. wada-ama.org

In Vitro vs. In Vivo: In vitro systems provide a reductionist view of metabolism, focusing on specific enzymatic reactions. In vivo models like zebrafish and rodents offer a more holistic picture, incorporating the complexities of absorption, distribution, metabolism, and excretion (ADME). The correlation between in vitro data and in vivo outcomes is a critical aspect of preclinical drug development.

Table 2: Comparison of Preclinical Models for this compound Research

| Model System | Advantages | Limitations | Relevance to this compound |

| In Vitro Cell Culture | High-throughput, mechanistic insights, reduced animal use. nih.gov | Lack of systemic effects, may not fully replicate in vivo complexity. | Elucidation of specific enzymatic pathways involved in its formation. |

| Zebrafish (ZWT) | Replicates human metabolism, cost-effective, cleaner matrix. researchgate.netnih.gov | Differences in physiology compared to mammals. | Confirmed production of this compound, mirroring human metabolism. nih.gov |

| Medaka Embryo | Non-animal test model, allows for toxicity screening. nih.gov | May not fully recapitulate adult metabolism. | Potential for studying human-like metabolism of related steroids. nih.gov |

| Rodent Models | Well-established, allows for in-depth physiological studies. nih.gov | Species differences in metabolism, ethical considerations. mdpi.com | Investigation of in vivo effects and toxicity of this compound. |

By integrating data from these diverse model organisms, researchers can build a comprehensive understanding of the biotransformation and metabolic fate of this compound, which is essential for its continued investigation in various scientific and clinical contexts.

Structure Activity Relationships Sar and Analog Research

Impact of Structural Modifications on Enzymatic Conversion and Metabolism

The enzymatic conversion of androgenic steroids into testolactone (B1683771) and its derivatives is a key process, often mediated by Baeyer-Villiger monooxygenases (BVMOs) found in various microorganisms. The structure of the steroid substrate profoundly influences the efficiency and outcome of these biotransformations.

Modifications to the A-ring of the steroid nucleus have a significant impact on enzymatic conversion. For instance, the introduction of a hydroxyl group at the C-19 position of androstenedione (B190577) has been shown to hinder the action of fungal BVMO, whereas the parent compound, androstenedione, is readily converted to testolactone. mdpi.com This suggests that steric bulk or electronic effects near the A/B ring junction can modulate enzyme-substrate recognition and catalytic activity. Conversely, the absence of the C-19 methyl group, as in 19-nortestosterone, has a less pronounced effect on the kinetics of lactonization compared to testosterone (B1683101). mdpi.com

The saturation of the A-ring also plays a crucial role. The biotransformation of 5α-saturated steroids like epiandrosterone (B191177) and androsterone (B159326) by Penicillium vinaceum leads to a more complex mixture of products, including oxidations at C-3 and C-17, in addition to lactonization. mdpi.comresearchgate.net This contrasts with the more straightforward lactonization of substrates with a Δ4-ene system in the A-ring. mdpi.com

Modifications on the D-ring and its side chain are also critical. The metabolic fate of pregnene-based steroids can be directed towards either lactonization or other reductive and oxidative pathways based on slight D-ring modifications. nih.gov For example, the presence of substituents at C-16 can influence the rate and pathway of biotransformation. scispace.com The enzymatic machinery responsible for these conversions, particularly BVMOs, exhibits a degree of flexibility in its substrate binding pocket, allowing it to accommodate a variety of steroidal structures. mdpi.com However, this flexibility is not unlimited, and certain structural features can either promote or inhibit the desired lactonization.

The following table summarizes the impact of specific structural modifications on the enzymatic conversion of steroid precursors.

| Substrate | Modifying Group | Enzyme/Organism | Observed Effect on Conversion | Reference(s) |

| Androstenedione | 19-OH | Penicillium vinaceum | Inhibits Baeyer-Villiger lactonization | mdpi.comresearchgate.net |

| Testosterone | 19-nor (H instead of CH3) | Penicillium vinaceum | Moderate effect on lactonization kinetics | mdpi.comresearchgate.net |

| Epiandrosterone/Androsterone | 5α-saturated A-ring | Penicillium vinaceum | Leads to a mixture of oxidation and lactonization products | mdpi.comresearchgate.net |

| Pregnenolone | - | Penicillium lilacinum | Transformation to a D-lactone with a conserved 5-en-3β-OH moiety | mdpi.com |

| 16-Dehydropregnenolone | Δ16 | Penicillium lanosocoeruleum | Faster conversion compared to pregnenolone, primarily D-ring reactions | scispace.com |

Stereochemical Considerations in the Formation and Biological Activity of 4,5-Dihydrotestolactone and its Analogs

Stereochemistry is a critical determinant of the biological activity of steroids and their analogs. nih.gov The three-dimensional arrangement of atoms in this compound and related compounds significantly influences their ability to bind to target enzymes and their subsequent pharmacological effects.

The enzymatic formation of lactones from steroid precursors is often a highly stereoselective process. mdpi.com For instance, the Baeyer-Villiger oxidation of 5α-steroids by Beauveria bassiana demonstrates a stereochemical requirement for both 11α-hydroxylation and lactonization to occur. researchgate.net The stereochemistry at various positions of the steroid core, such as at carbon 5, can be controlled by specific enzymes like 3β-hydroxysteroid dehydrogenase, ketosteroid isomerase, progesterone (B1679170) 5β-reductase, and steroid 5α-reductase. researchgate.net This enzymatic control allows for the generation of specific stereoisomers, which may possess distinct biological activities.

While detailed studies on the specific stereoisomers of this compound are limited in the readily available literature, research on related chiral compounds underscores the importance of this aspect. The biological activity of different stereoisomers of a molecule can vary significantly, with one enantiomer often being more potent or exhibiting a different pharmacological profile than the other. nih.gov For example, in a study of nature-inspired 3-Br-acivicin isomers, only the isomer with the natural configuration displayed significant antiplasmodial activity, likely due to stereoselective uptake by cellular transporters. nih.gov Similarly, the different stereoisomers of the pesticide propiconazole (B1679638) exhibit varying levels of fungicidal efficacy. michberk.com

The synthesis of specific stereoisomers of this compound analogs can be achieved through stereoselective synthetic methods, including catalytic hydrogenation. The generation and biological evaluation of a library of stereochemically diverse isomers of a natural product can be a powerful tool to elucidate the pharmacophore and understand the relationship between stereostructure and biological activity. thieme.de

The following table highlights key stereochemical aspects in the context of steroid biotransformation and activity.

| Process/Compound | Stereochemical Feature | Enzyme/Method | Significance | Reference(s) |

| Steroid Biotransformation | 11α-hydroxylation and lactonization | Beauveria bassiana | Stereochemical requirement for the reaction to proceed | researchgate.net |

| Cardenolide Biosynthesis | Stereochemistry at C5 | 3βHSD, 3KSI, P5βR2, DET2 | Determines the saturation and stereochemistry of the steroid core | researchgate.net |

| 3-Br-Acivicin Activity | (5S, αS) configuration | - | Essential for antiplasmodial activity, likely due to transporter recognition | nih.gov |

| Propiconazole Activity | (2R,4S) and (2S,4S) diastereomers | - | Highest fungicidal efficacy among the four stereoisomers | michberk.com |

| This compound Synthesis | Stereoselective formation | Catalytic Hydrogenation | Method to produce specific stereoisomers |

Design and Synthesis of Novel Derivatives for Mechanistic Probing

The design and synthesis of novel derivatives of this compound and its precursors are crucial for probing the mechanisms of the enzymes involved in their formation and action, such as BVMOs and aromatase. This research aids in understanding enzyme-substrate interactions and in developing more effective inhibitors.

One powerful approach for generating novel derivatives is through microbial biotransformation. Fungi like Penicillium species can introduce various functional groups onto the steroid skeleton, leading to a diverse array of metabolites. d-nb.info These biotransformations can be used to systematically modify the structure of a lead compound to explore SAR.

Rational design, often aided by computational modeling, is another key strategy. By understanding the three-dimensional structure of the enzyme's active site, researchers can design and synthesize molecules that are predicted to have enhanced binding affinity or specific inhibitory properties. For instance, the crystal structures of several bacterial BVMOs have been determined, providing insights into their active site architecture and substrate recognition. nih.govplos.org This structural information can guide the design of substrate analogs to probe the catalytic mechanism.

Directed evolution is a powerful tool for engineering enzymes with altered substrate specificity or improved catalytic activity. fuerstlab.com For example, a polycyclic ketone monooxygenase (PockeMO) has been engineered to enhance the synthesis of testolactone. mdpi.com By creating mutant enzymes and testing their activity on various substrates, researchers can gain insights into the roles of specific amino acid residues in catalysis and substrate binding.

The synthesis of isotopically labeled analogs or derivatives with specific functional groups can also serve as mechanistic probes. These compounds can be used in kinetic studies, spectroscopic analyses, or trapping experiments to elucidate reaction intermediates and transition states.

The table below provides examples of the design and synthesis of novel derivatives for mechanistic studies.

| Approach | Example | Purpose | Outcome | Reference(s) |

| Microbial Biotransformation | Transformation of androstane (B1237026) steroids by Penicillium vinaceum | Generate a library of derivatives | Elucidation of how A-ring modifications affect BVMO activity | mdpi.comresearchgate.net |

| Enzyme Engineering | Directed evolution of a thermostable BVMO (TmCHMO) | Reverse enantioselectivity of the Baeyer-Villiger reaction | Created a mutant with (R)-selectivity for 4-methylcyclohexanone | fuerstlab.com |

| Structural Biology and Mutagenesis | Crystal structure and mutagenesis of a steroid monooxygenase (STMO) | Understand substrate specificity of BVMOs | Revealed a flexible active site capable of accommodating diverse substrates | nih.gov |

| Multienzymatic Cascade Synthesis | Coupled alcohol dehydrogenase and BVMO | One-pot conversion of alcohols to lactones | Efficient synthesis of chiral lactones | mdpi.com |

Future Research Directions and Academic Implications

Elucidation of Undiscovered Metabolic Pathways of 4,5-Dihydrotestolactone

Currently, scientific literature extensively documents the formation of this compound from its parent compound, testolactone (B1683771). However, a notable gap exists in our understanding of the subsequent metabolic transformations of this compound itself. The metabolic cascade does not likely terminate with this compound. Future research should prioritize the identification and characterization of its downstream metabolites.

Based on the known principles of steroid metabolism, several hypothetical pathways for the biotransformation of this compound can be proposed. These may include further reduction, hydroxylation, or conjugation reactions. For instance, the ketone group on the A-ring is a likely target for reduction by aldo-keto reductase enzymes, potentially leading to the formation of hydroxylated metabolites. Additionally, phase II conjugation reactions, such as glucuronidation and sulfation, are common routes for the metabolism of steroids and their metabolites, facilitating their excretion.

Investigating these potential pathways will require the use of advanced analytical techniques capable of detecting and identifying novel, low-abundance metabolites in biological matrices. Such studies would not only complete our understanding of the metabolic fate of testolactone but could also reveal new biologically active steroids with their own unique physiological effects.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Pathway Mapping

To achieve a comprehensive understanding of the metabolic network surrounding this compound, the integration of "omics" technologies is indispensable. nih.govmetwarebio.commdpi.com These high-throughput approaches offer a systems-level view of molecular changes and interactions.

Metabolomics , the large-scale study of small molecules or metabolites, can be employed to perform untargeted profiling of biological samples after administration of this compound. nih.gov This would enable the discovery of novel, previously uncharacterized downstream metabolites. nih.gov Advanced analytical platforms, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are central to these efforts, allowing for the sensitive and specific detection of a wide range of steroid metabolites. mdpi.comendocrine-abstracts.org

Proteomics , the comprehensive analysis of proteins, can identify the specific enzymes responsible for the metabolism of this compound. wiley.comnih.gov By comparing the proteome of cells or tissues before and after exposure to the compound, researchers can identify upregulated or downregulated enzymes, such as specific cytochrome P450 isoforms or hydroxysteroid dehydrogenases, that are involved in its biotransformation. researchgate.net

The true power of these technologies lies in their integration. wiley.comnih.govresearchgate.netfrontiersin.org By correlating changes in the metabolome with alterations in the proteome, researchers can construct detailed metabolic pathway maps. researchgate.netfrontiersin.org This multi-omics approach provides a more complete picture of the biological system, linking specific enzymes to the formation of particular metabolites and offering insights into the regulation of these pathways. metwarebio.com

Advancements in Microphysiological Systems and Organ-on-a-Chip Technologies for In Vitro Research

Traditional in vitro models and animal studies often have limitations in accurately predicting human metabolism. nih.gov Microphysiological systems (MPS), particularly organ-on-a-chip technologies, offer a promising alternative for studying the metabolism of compounds like this compound in a more physiologically relevant context. oup.comrsc.orgjst.go.jpaltex.orgfrontiersin.orgrsc.orgcolumbia.edumdpi.com

Liver-on-a-chip models, which consist of cultured human liver cells in a microfluidic device that mimics the microarchitecture and function of the liver, are particularly well-suited for metabolic studies. researchgate.netnih.govmdpi.commdpi.com These systems can maintain the viability and metabolic activity of hepatocytes for extended periods, allowing for the investigation of long-term metabolism and the formation of secondary and tertiary metabolites of this compound. nih.govresearchgate.net The use of 3D tissue spheroids within these chips further enhances their predictive power by recreating complex cell-cell interactions. nih.gov

The ability to connect different organ models on a single chip, creating multi-organ-on-a-chip systems (e.g., gut-liver, liver-kidney), represents a significant advancement. oup.comrsc.org This allows researchers to study the interplay between different organs in the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites, providing a more holistic view of its metabolic fate in the human body. frontiersin.orgmdpi.com These technologies can help to bridge the gap between preclinical and clinical studies, reducing the reliance on animal models and providing more accurate predictions of human-specific metabolic pathways. rsc.orgjst.go.jp

Theoretical Implications for Broader Steroid Biochemistry and Endocrine Regulation

The study of this compound and its potential undiscovered metabolites has broader theoretical implications for the fields of steroid biochemistry and endocrine regulation.

The presence of a D-ring lactone is a key structural feature of this compound. The modification of the D-ring of a steroid can significantly alter its biological activity. nih.govcore.ac.ukresearchgate.net Research into the structure-activity relationships of D-ring lactones can provide valuable insights into how this structural motif influences interactions with steroid receptors and enzymes. nih.gov Understanding the binding affinity and potential agonistic or antagonistic effects of this compound and its metabolites on nuclear receptors is a critical area for future investigation.

Q & A

Basic Research Question

- 2D NMR : Employ COSY for proton-proton correlations, HSQC for - coupling, and NOESY/ROESY to establish stereochemistry .

- X-ray crystallography : Resolve ambiguous configurations when NMR is insufficient, particularly for novel derivatives .

How can researchers resolve contradictions in reported regioselectivity outcomes during cycloaddition reactions involving this compound?

Advanced Research Question

- Comparative analysis : Replicate experiments under standardized conditions (e.g., 2-tert-butylfuran as a diene) to isolate substituent effects .

- Computational validation : Perform density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) to model transition states and assess electronic/steric contributions to regioselectivity discrepancies .

- Statistical testing : Apply chi-square tests to evaluate if observed product ratios deviate significantly from 1:1 (expected for non-selective reactions) .

What computational strategies are recommended to predict the reactivity of this compound in novel reaction systems?

Advanced Research Question

- Electronic structure analysis : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites.

- Solvent modeling : Use implicit solvation models (e.g., SMD) to simulate solvent effects on reaction pathways .

- Kinetic profiling : Apply Eyring equation-based simulations to estimate activation barriers for competing pathways .

How should researchers design experiments to assess the catalytic activity of this compound while controlling variables?

Q. Methodological Guidance

- Variable isolation : Use a fractional factorial design to test temperature, solvent polarity, and catalyst loading independently .

- Control experiments : Include blank reactions (no catalyst) and reference systems (e.g., 6,7-indoleynes) to benchmark activity .

- Replicates : Perform triplicate runs to quantify experimental error .

What statistical methods are appropriate for analyzing variability in kinetic data for this compound-mediated reactions?

Q. Methodological Guidance

- Error propagation : Calculate standard deviations for rate constants using nonlinear regression of time-course data .

- Outlier detection : Apply Grubbs’ test to identify and exclude anomalous data points .

- Correlation analysis : Use Pearson’s r to assess relationships between substituent electronic parameters (e.g., Hammett σ) and reaction rates .

How can researchers systematically evaluate substituent effects on this compound’s reactivity using literature data?

Advanced Research Question

- Meta-analysis : Compile kinetic and thermodynamic data from published studies into a database, tagging substituents by electronic (σ, π) and steric (Es) parameters .

- Multivariate regression : Model reaction outcomes (e.g., yield, selectivity) as functions of substituent descriptors to identify dominant factors .

What best practices ensure robust stereochemical assignment of this compound derivatives?

Q. Methodological Guidance

- NOESY/ROESY : Identify through-space proton interactions to confirm relative configurations .

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and determine enantiomeric excess (ee) .

- Comparative analysis : Cross-validate results with synthesized standards of known configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.